![molecular formula C9H15Cl2N5O B2997867 {2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate CAS No. 933704-28-0](/img/structure/B2997867.png)

{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

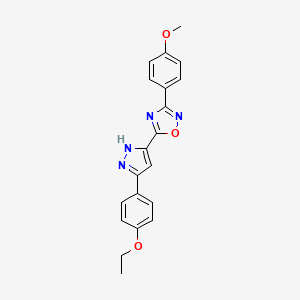

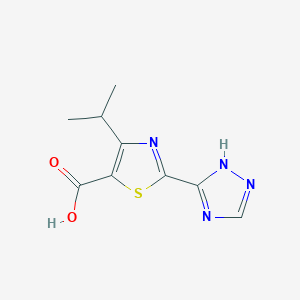

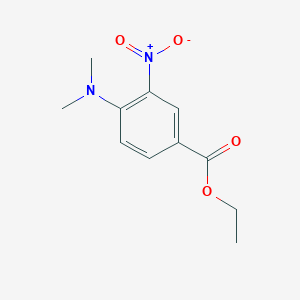

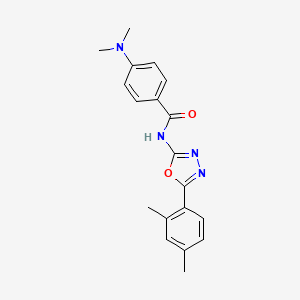

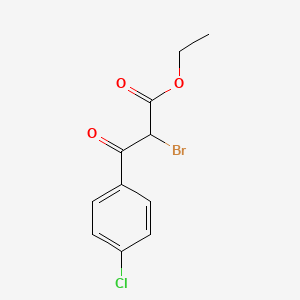

The compound “{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate” is a complex organic molecule that contains a pyridine ring and a 1,2,4-triazole ring. These types of compounds are often used in pharmaceuticals and biologically important compounds .

Molecular Structure Analysis

The molecular structure of this compound would include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms). The exact structure would depend on the positions of these rings and the other groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyridine and 1,2,4-triazole rings can participate in various types of reactions including nucleophilic substitutions, electrophilic substitutions, and cycloadditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds containing pyridine and 1,2,4-triazole rings are stable and have moderate to high polarity .Applications De Recherche Scientifique

Cancer Therapy

The compound has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Antimicrobial Agent

A study synthesized a novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives . These compounds were examined for in-vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the fungus Candida albicans .

Anti-fibrotic Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Cell Proliferation

In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . This suggests potential applications in the treatment of breast cancer.

Inhibition of Cell Migration and Invasion

The compound also significantly inhibited the migration and invasion of 4T1 cells . This could be useful in preventing the spread of cancer cells in the body.

Drug-resistant Fungal and Bacterial Pathogens

The increasing clinical importance of drug-resistant fungal and bacterial pathogens has stimulated microbiological research into and development of new antimicrobial agents . The compound could be a potential candidate for this purpose.

Safety And Hazards

Orientations Futures

Compounds containing 1,2,4-triazole rings are of significant interest in the field of medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new synthetic methods for these compounds and exploring their potential applications in drug discovery .

Propriétés

IUPAC Name |

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.2ClH.H2O/c10-4-3-8-12-9(14-13-8)7-2-1-5-11-6-7;;;/h1-2,5-6H,3-4,10H2,(H,12,13,14);2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHNVVOYGXOQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)CCN.O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)

![ethyl 2-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997791.png)

![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)

![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)

![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)

![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)